molecular formula C26H21N5O2 B11691660 3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11691660
M. Wt: 435.5 g/mol
InChI Key: TXTMTDCIEINMGB-LQKURTRISA-N
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Description

Properties

Molecular Formula

C26H21N5O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H21N5O2/c32-26(31-28-16-20-15-27-23-9-5-4-8-22(20)23)25-14-24(29-30-25)19-10-12-21(13-11-19)33-17-18-6-2-1-3-7-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+

InChI Key

TXTMTDCIEINMGB-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Formation of 1H-Pyrazole-5-Carboxylate Intermediate

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, phenyl hydrazine reacts with methyl acetoacetate under acidic conditions to yield 1H-pyrazol-5(4H)-one. Subsequent Vilsmeier–Haack formylation introduces a carbonyl group at the 4-position, forming 1H-pyrazole-4-carbaldehyde derivatives (e.g., 4a–4d in).

Key Reaction Conditions :

  • Vilsmeier–Haack Reagent : POCl₃/DMF at 0–5°C for 2 hours.

  • Yield : 65–80% after recrystallization in ethanol.

Conversion to Pyrazole-5-Carbohydrazide

The carboxylate intermediate undergoes nucleophilic substitution with hydrazine hydrate to form the carbohydrazide. For instance, refluxing ethyl pyrazolo[3,4-b]pyridine-5-carboxylate with excess hydrazine hydrate in ethanol for 5 hours produces the corresponding carbohydrazide in 85% yield.

Optimization Notes :

  • Solvent : Ethanol or methanol enhances solubility and reaction efficiency.

  • Purification : Recrystallization in ethyl acetate/ethanol (1:1) removes unreacted hydrazine.

Functionalization with 4-(Benzyloxy)phenyl Group

Etherification via Nucleophilic Aromatic Substitution

The benzyloxy group is introduced through Williamson ether synthesis. 4-Hydroxyphenylpyrazole reacts with benzyl chloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 5.15 (s, 2H, OCH₂Ph), 7.30–7.45 (m, 5H, benzyl).

  • Yield : 75–90% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Alternative Route: Ullmann Coupling

For electron-deficient pyrazoles, copper-catalyzed coupling with 4-benzyloxyphenylboronic acid achieves C–O bond formation.

Conditions :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Base : Cs₂CO₃, DMSO, 100°C, 24 hours.

Condensation with Indole-3-Carbaldehyde

Hydrazone Formation

The carbohydrazide reacts with indole-3-carbaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the Schiff base.

Procedure :

  • Dissolve 3-[4-(benzyloxy)phenyl]-1H-pyrazole-5-carbohydrazide (1 eq) and indole-3-carbaldehyde (1.2 eq) in ethanol.

  • Add glacial acetic acid (3 drops) and reflux for 6–8 hours.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Yield : 70–82%.

Stereoselectivity and Configuration Analysis

The E-configuration of the hydrazone is confirmed via NOESY NMR. The indole H-2 proton shows no correlation with the pyrazole H-4, confirming trans geometry.

¹H NMR (DMSO-d₆) :

  • δ 11.85 (s, 1H, NH), 8.70 (s, 1H, CH=N), 7.20–8.10 (m, 13H, aromatic).

Analytical Validation and Spectral Data

High-Resolution Mass Spectrometry (HR-MS)

  • Observed : m/z 435.1692 [M+H]⁺ (calc. 435.1689 for C₂₆H₂₁N₅O₂).

  • Fragmentation : Loss of benzyloxy group (m/z 325.1084).

Infrared Spectroscopy (IR)

  • Key Bands : 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Vilsmeier–Haack78986Moderate
Ullmann Coupling829524High
Direct Condensation75978Low

Challenges and Mitigation Strategies

Byproduct Formation During Hydrazone Synthesis

Excess hydrazide or aldehyde can lead to dihydrazone byproducts. Using a 1:1.2 molar ratio of carbohydrazide to aldehyde minimizes this.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates polar impurities.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 50% and improve yields by 10–15% compared to batch processes.

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces waste and eliminates the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or indolyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyloxy or indolyl derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit epidermal growth factor receptor (EGFR) kinase activity, which plays a crucial role in cell signaling pathways related to cell growth and survival . By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of downstream signaling proteins, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₂₆H₂₁N₅O₂
  • Average Mass : 435.487 g/mol
  • Key Features :
    • Pyrazole core (1H-pyrazole-5-carbohydrazide) with a benzyloxy-substituted phenyl group at position 2.
    • (E)-configured hydrazide linkage to an indole-3-ylmethylene moiety .
  • Stereochemistry : The E-configuration of the imine bond (C=N) is confirmed via single-crystal X-ray analysis in related compounds, ensuring structural rigidity .

Physicochemical Properties :

  • Hydrophobicity : The benzyloxy and indole groups contribute to moderate lipophilicity, as inferred from analogs with logP values ~3.5–4.0 .
  • Solubility: Limited aqueous solubility due to aromatic stacking; enhanced in polar aprotic solvents like DMSO .

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a class of pyrazole-carbohydrazide derivatives. Key analogs and their distinguishing features are summarized below:

Compound Substituent Modifications Impact on Properties Reference
N′-[(E)-1H-Indol-3-ylmethylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-Methylbenzyloxy group replaces benzyloxy on phenyl Increased lipophilicity (logP +0.3); potential enhanced membrane permeability
3-[4-(Benzyloxy)phenyl]-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide Indole replaced with 4-hydroxyphenyl Improved solubility (hydroxyl group enables H-bonding); reduced aromatic stacking
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide Benzyloxy → butoxyphenyl; indole C2-methylation Enhanced metabolic stability (methyl group blocks oxidation); longer alkyl chain increases logP
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide Indole replaced with dimethylaminophenyl; benzyloxy → 4-methylphenyl Electron-donating dimethylamino group alters electronic profile; may enhance bioactivity
3-{2-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide Benzyloxy positional isomer (ortho-substitution); indole C2-methylation Altered steric hindrance; potential for selective receptor binding

Key Research Findings

Critical Analysis of Evidence

  • Strengths :
    • Structural diversity in analogs allows systematic exploration of substituent effects on bioactivity .
    • Robust crystallographic data validates stereochemical assignments .
  • Limitations: Limited experimental data on the target compound’s biological activity; inferences rely on structurally related molecules . No direct comparative pharmacokinetic studies (e.g., bioavailability, half-life).

Biological Activity

The compound 3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a pyrazole core linked to an indole moiety and a benzyloxyphenyl group. This unique configuration may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance, E-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one analogs exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound 5o showed an IC50 value of 3.60 ± 0.45 µM against SiHa cells, while 5d demonstrated selective potency against PC-3 cells with an IC50 value of 2.97 ± 0.88 µM .

Table 1 summarizes the cytotoxic effects of selected compounds:

CompoundCell LineIC50 (µM)
5oSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88
5rHEK-293T>50
5iHEK-293T45.23

These findings suggest that modifications to the pyrazole scaffold can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with several studies indicating significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives have shown IC50 values as low as 0.02–0.04 µM for COX-2 inhibition, indicating strong anti-inflammatory potential . The incorporation of specific substituents on the pyrazole ring has been linked to enhanced anti-inflammatory efficacy.

The biological activity of 3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is believed to involve several mechanisms:

  • Tubulin Inhibition : The compound may inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cancer cell proliferation.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through intrinsic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives for their anticancer and anti-inflammatory activities. The study found that specific structural modifications significantly influenced both cytotoxicity against cancer cell lines and selectivity towards normal cells .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The synthesis involves a multi-step process:

Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or diketones under acidic conditions (e.g., acetic acid) to form the pyrazole ring.

Benzyloxy Group Introduction : Etherification of 4-hydroxyphenyl derivatives using benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Hydrazide Formation : Reaction of the pyrazole-5-carboxylic acid with hydrazine hydrate, followed by condensation with 1H-indole-3-carbaldehyde under reflux in ethanol to form the hydrazone linkage .
Critical conditions include temperature control (70–90°C for condensation), inert atmosphere (N₂), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy phenyl protons at δ 5.0–5.2 ppm, indole NH at δ 10–12 ppm) .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemistry and confirms the E-configuration of the hydrazone bond .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion) .

Q. What functional groups influence the compound's reactivity and bioactivity?

  • Methodological Answer : Key groups include:
  • Pyrazole Ring : Participates in π-π stacking and hydrogen bonding with biological targets .
  • Benzyloxy Group : Enhances lipophilicity, affecting membrane permeability .
  • Indole-Hydrazone Moiety : Enables Schiff base formation and metal chelation, relevant to enzyme inhibition .
    Reactivity studies (e.g., hydrolysis of the hydrazone bond under acidic conditions) should be monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst load) using fractional factorial designs .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining >80% yield .
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps .

Q. How should researchers resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :
  • Purity Validation : Re-test using HPLC-MS to rule out impurities .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Solvent Effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid false negatives .

Q. What computational strategies predict the compound's binding affinity with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict redox activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Q. What mechanistic insights explain its potential anticancer or antimicrobial activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ against topoisomerase II or bacterial dihydrofolate reductase .
  • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in treated cells .
  • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to confirm programmed cell death .

Q. How does regioselectivity impact the synthesis of substituted pyrazole intermediates?

  • Methodological Answer :
  • Directing Groups : Use electron-withdrawing groups (e.g., –NO₂) to steer substitution to the para position .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC; lower temperatures favor kinetic products .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Pyrazole FormationHydrazine hydrate, AcOH, 80°C, 6h65–70
Benzyloxy IntroductionBenzyl bromide, K₂CO₃, DMF, 60°C, 12h85
Hydrazone Condensation1H-Indole-3-carbaldehyde, EtOH, reflux75–80

Q. Table 2. Computational Parameters for Docking Studies

SoftwareTarget ProteinGrid Box SizeScoring FunctionReference
AutoDock VinaCOX-2 (PDB: 5KIR)25×25×25 ųAffinity (kcal/mol)
SchrödingerDNA Gyrase20×20×20 ųGlide Score

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